

2-Chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide
CAS No.:	885461-12-1
Cat. No.:	B3388664

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Executive Summary & Identity

2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide is a bifunctional building block characterized by an electrophilic chloroacetamide "warhead" and a pharmacologically active sulfonamide moiety. In drug discovery, this compound serves as a critical scaffold for developing Carbonic Anhydrase Inhibitors (CAIs), diuretics, and antitumor agents. Its chloroacetyl group allows for facile covalent attachment to nucleophiles (amines, thiols), enabling the rapid diversification of the sulfonamide core.

Chemical Attribute	Technical Detail
CAS Number	885461-12-1
IUPAC Name	2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide
Synonyms	N-[3-(aminosulfonyl)-4-methylphenyl]-2-chloroacetamide; 5-(2-chloroacetamido)-2-methylbenzenesulfonamide
Molecular Formula	C ₉ H ₁₁ ClN ₂ O ₃ S
Molecular Weight	262.71 g/mol
Core Moiety	Sulfamoyl-toluene (Sulfonamide)
Reactive Handle	-Chloroacetamide (Electrophile)

Chemical Profile & Physiochemical Properties

Understanding the physical behavior of this compound is essential for optimizing reaction conditions and purification protocols.

- Solubility Profile:
 - High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents).
 - Moderate Solubility: Acetone, THF, Ethyl Acetate (often requires heating).
 - Low Solubility: Water, Hexanes, Diethyl Ether.[\[1\]](#)
- Reactivity:
 - The C-Cl bond is highly activated for reactions due to the adjacent carbonyl group.
 - The Sulfonamide (-SO₂NH₂) group is relatively stable but can act as a weak nucleophile or H-bond donor/acceptor in protein binding.

- **Stability:** Hydrolytically unstable in strong basic aqueous media (hydrolysis of the amide bond or displacement of chloride by hydroxide). Store under inert atmosphere at 2–8°C.

Synthetic Pathway & Methodology

The synthesis of **2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide** is achieved through a nucleophilic acyl substitution (Schotten-Baumann type reaction). The precursor, 5-amino-2-methylbenzenesulfonamide (CAS 6973-09-7), reacts with chloroacetyl chloride in the presence of a non-nucleophilic base.

Reaction Mechanism

- **Nucleophilic Attack:** The lone pair of the aniline nitrogen attacks the carbonyl carbon of chloroacetyl chloride.
- **Elimination:** The tetrahedral intermediate collapses, expelling the chloride ion.^[1]
- **Deprotonation:** The base (e.g., Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Experimental Protocol

- Scale: 10 mmol
- Precursors:
 - 5-Amino-2-methylbenzenesulfonamide (1.86 g, 10 mmol)
 - Chloroacetyl Chloride (1.24 g, 11 mmol, 1.1 eq)
 - Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 eq) or Pyridine
 - Solvent: Anhydrous THF or DCM (50 mL)

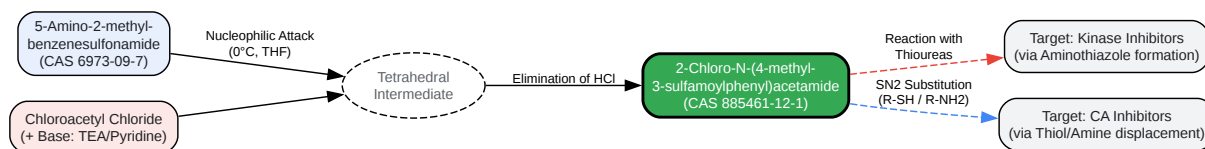
Step-by-Step Procedure:

- **Preparation:** Charge a dry 100 mL round-bottom flask with 5-amino-2-methylbenzenesulfonamide and anhydrous THF. Stir until dissolved (mild heating may be required).

- Cooling: Cool the solution to 0°C using an ice/water bath to suppress side reactions (e.g., bis-acylation).
- Base Addition: Add Triethylamine (TEA) dropwise. The solution may become slightly cloudy.
- Acylation: Add Chloroacetyl chloride dropwise over 15–20 minutes via a syringe or addition funnel. Caution: Exothermic reaction.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.
- Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a solid.[1]
- Workup:
 - Filter the precipitate and wash with cold water (3x 20 mL) and cold diethyl ether (1x 10 mL).
 - If no precipitate forms, extract with Ethyl Acetate (3x 50 mL), wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol or an Ethanol/Water mixture to yield the pure product.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the downstream "warhead" utility of the compound in drug discovery.



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Figure 1: Synthetic route from 5-amino-2-methylbenzenesulfonamide and downstream utility in medicinal chemistry.

Pharmaceutical Applications & Drug Discovery

This compound is rarely the final drug; rather, it is a high-value intermediate.

A. Carbonic Anhydrase (CA) Inhibition

The sulfamoyl (-SO₂NH₂) group is the classic pharmacophore for zinc-binding in Carbonic Anhydrase enzymes. By reacting the chloroacetyl group with various amines (e.g., morpholine, piperazine), researchers create libraries of "Tail-approach" CA inhibitors. These extended structures can reach the hydrophobic pocket of the enzyme, improving selectivity for specific isoforms (e.g., CA IX over CA II).

B. Covalent Kinase Inhibitors

The

-chloroacetamide moiety is a known covalent warhead. In chemical biology, this scaffold can be used to target cysteine residues in the ATP-binding pocket of kinases. The sulfamoylphenyl group provides rigidity and hydrogen-bonding interactions, while the chloroacetamide forms an irreversible covalent bond with the target protein.

C. Synthesis of Heterocycles

The chloroacetyl group can react with thioureas or thioamides to form aminothiazoles. Many FDA-approved drugs (e.g., Dasatinib) contain aminothiazole cores. This intermediate allows for the rapid assembly of sulfamoyl-phenyl-aminothiazole hybrids, a privileged scaffold in oncology.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following data is expected:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - ~10.4 ppm (s, 1H, NH-CO).
 - ~7.8–7.3 ppm (m, 3H, Ar-H).

- ~7.2 ppm (s, 2H, SO₂NH₂, exchangeable).
- ~4.3 ppm (s, 2H, CH₂-Cl).
- ~2.6 ppm (s, 3H, Ar-CH₃).
- Mass Spectrometry (ESI+):
 - Expected [M+H]⁺: 263.03 (³⁵Cl) and 265.03 (³⁷Cl) in a 3:1 ratio.
- HPLC Purity:
 - Column: C18 Reverse Phase.[1]
 - Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
 - Target Purity: >95% at 254 nm.

Safety & Handling (MSDS Highlights)

- GHS Classification:
 - Skin Irrit. 2 (H315): Causes skin irritation.[2][3]
 - Eye Irrit. 2A (H319): Causes serious eye irritation.
 - Skin Sens. 1 (H317): May cause an allergic skin reaction (characteristic of chloroacetamides).
- Handling:
 - Chloroacetamides are potent alkylating agents. Always wear nitrile gloves, safety goggles, and a lab coat.
 - Handle in a fume hood to avoid inhalation of dust.[1]
 - Sulfonamide Allergy: Personnel with known sulfonamide allergies should avoid contact.[1]

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- To cite this document: BenchChem. [2-Chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3388664/docs#2-chloro-n-4-methyl-3-sulfamoylphenyl-acetamide-technical-profile-synthesis-guide>]

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